1-Chloroethyl ethyl carbonate
Overview
Description
1-Chloroethyl ethyl carbonate, also known as CEC, is an organic compound with a variety of uses in scientific research. CEC is a colorless, odorless liquid with a boiling point of around 100°C. It is a versatile reagent used in organic synthesis, as a solvent, and as a reactant in various biochemical and physiological processes. CEC has been used in a number of research applications, including its use in the synthesis of other organic compounds, as a reactant in various biochemical and physiological processes, and as a solvent for various organic compounds. In addition, CEC has been studied for its potential use in drug delivery systems and as an antioxidant.
Scientific Research Applications
Synthesis of New Heterocyclic Systems
1-Chloroethyl ethyl carbonate is utilized in the synthesis of new oxindole derivatives containing oxazolidin-2-one. These derivatives are used as starting materials for creating various heterocyclic systems like quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei. The compounds' structures are confirmed using techniques like NMR spectroscopy, mass spectra, and X-ray diffraction analysis (Essassi, Alsubari, & Bouhfid, 2009).
Application in Battery Technology
1-Chloroethyl ethyl carbonate finds application in low-temperature electrolytes for lithium and lithium-ion batteries. A specific formulation using this compound has been shown to enhance battery performance at temperatures as low as -40°C, contributing significantly to the field of energy storage and battery technology (Plichta & Behl, 2000).
Nucleophilic Substitution Chemistry
This compound plays a role in the chemistry of α-chloroethyl carbonates and carbamates, particularly in nucleophilic substitution reactions. This area of research contributes to our understanding of organic synthesis and reaction mechanisms (Riondel, Caubére, Senet, & Lécolier, 1986).
Interaction with Catalysts
The interaction of chlorinated ethylenes, including derivatives of 1-chloroethyl ethyl carbonate, with catalysts like chromium exchanged zeolite Y is studied to understand catalytic activities and potential industrial applications. These studies are crucial in advancing our knowledge of catalysis and its applications in various industrial processes (Chintawar & Greene, 1997).
Use in Polymer-supported Ionic Liquid Catalysts
This compound is involved in the development of polymer-supported ionic liquid catalysts for the cycloaddition of epoxide with CO2. Such catalysts demonstrate high yield and excellent selectivity under mild conditions, highlighting their potential in green chemistry applications (Sun, Cheng, Fan, Wang, Meng, & Zhang, 2009).
Role in Chromatographic Separation
1-Chloroethyl ethyl carbonate is used in the derivatization of α-hydroxy acids for their separation by reversed-phase liquid chromatography. This application is significant in analytical chemistry, particularly in the separation and analysis of complex mixtures (Fransson & Ragnarsson, 1998).
properties
IUPAC Name |
1-chloroethyl ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGKFXJZCTTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885936 | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroethyl ethyl carbonate | |
CAS RN |
50893-36-2 | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50893-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl ethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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